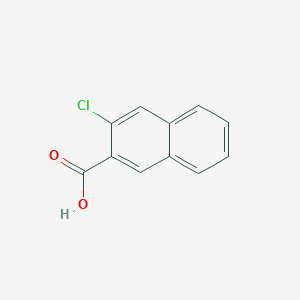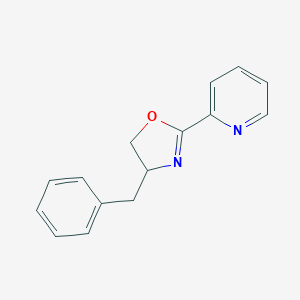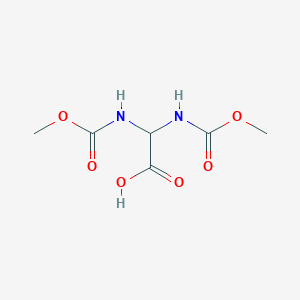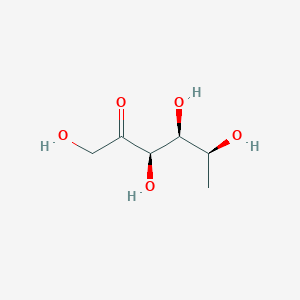
2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester is a chemical compound that belongs to the family of cyclohexylphenyl esters. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is used in various scientific research applications due to its unique structure and properties.
Métodos De Preparación
The synthesis of 2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester typically involves the esterification of 2-Propenoic acid with 4-(trans-4-propylcyclohexyl)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.
Análisis De Reacciones Químicas
2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester has a wide range of scientific research applications, including:
Polymer Synthesis: It is used as a monomer in the synthesis of various polymers, which are utilized in coatings, adhesives, and other materials.
Drug Development: This compound serves as a building block in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic applications.
Material Science: It is employed in the development of advanced materials with specific properties, such as high strength or flexibility.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester involves its interaction with molecular targets and pathways within biological systems. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or material science.
Comparación Con Compuestos Similares
2-Propenoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester can be compared with other similar compounds, such as:
2-Propenoic acid, 4-(trans-4-butylcyclohexyl)phenyl ester: This compound has a similar structure but with a butyl group instead of a propyl group, which may result in different physical and chemical properties.
2-Propenoic acid, 4-(trans-4-pentylcyclohexyl)phenyl ester: This compound has a pentyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
[4-(4-propylcyclohexyl)phenyl] prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)20-18(19)4-2/h4,10-15H,2-3,5-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVDSQAQCWMYKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608997 |
Source


|
| Record name | 4-(4-Propylcyclohexyl)phenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168274-89-3 |
Source


|
| Record name | 4-(4-Propylcyclohexyl)phenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
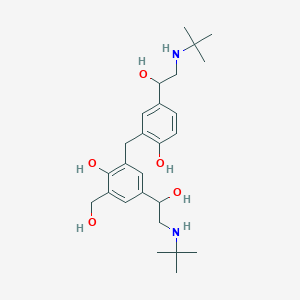
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)
